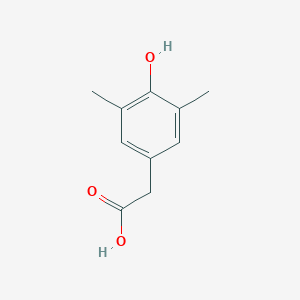
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid
Overview
Description
“2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” is a carboxylic acid . Its molecular formula is C10H12O3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two methyl groups and one hydroxyl group attached. An acetic acid group is also attached to the benzene ring .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Other physical and chemical properties such as density, boiling point, and refractive index have not been determined .Scientific Research Applications
Synthesis and Characterization
A series of 1,3,5-triaryl-2-pyrazolines was synthesized, involving the use of glacial acetic acid and (3,4-dimethylphenyl)hydrazine hydrochloride. The synthesized compounds exhibited fluorescence properties when irradiated with ultraviolet radiation, suggesting applications in materials science for fluorescence-based technologies (Hasan, Abbas, & Akhtar, 2011).
Chemical Interactions
Research on the interaction of 2,6-dimethylphenol and tropylium salts conducted in acetic acid solution led to the formation of cycloheptatriene and derivatives. This study provides insight into the mechanisms of chemical reactions involving acetic acid and dimethylphenol derivatives, highlighting their utility in organic synthesis and chemical research (Helden, Borg, & Bickel, 2010).
Polymorphism and Porosity
Investigations into the polymorphism and porosity of certain compounds, including 4-[(4-hydroxy-3,5-dimethylphenyl)(5-methyl-1H-imidazol-4-yl)methyl]-2,6-dimethylphenol, revealed two polymorphs: a non-porous and a porous form. This study explores the structural aspects and potential applications in materials science, particularly in the development of porous materials and sensors (Nath & Baruah, 2013).
Host for Anions
Research on imidazole-based bisphenol and its salts with dicarboxylic and mineral acids demonstrated the compound's ability to structure the crystal packing through electrostatic and weak interactions. Such studies are crucial for understanding molecular interactions and designing materials for specific chemical applications (Nath & Baruah, 2012).
Metal-Organic Frameworks
Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized, showing selective sensitivity to benzaldehyde-based derivatives. This suggests their potential as fluorescence sensors for chemical detection and analysis (Shi, Zhong, Guo, & Li, 2015).
Mechanism of Action
Mode of Action
It’s known that the compound has antioxidant properties . It’s possible that it interacts with its targets to neutralize free radicals, thereby preventing oxidative damage.
Biochemical Pathways
Given its antioxidant properties , it may be involved in pathways related to oxidative stress and cellular defense mechanisms.
Result of Action
Given its antioxidant properties , it may help protect cells from oxidative damage, which could have various downstream effects on cellular function and health.
Biochemical Analysis
Biochemical Properties
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid plays a significant role in biochemical reactions, particularly in the context of its antioxidant properties. It has been screened for its in vitro antioxidant property by DPPH radical scavenging assay using ascorbic acid as the standard . The compound interacts with various enzymes and proteins, contributing to its biochemical activity. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained protective effects on cells, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant protection and modulation of cellular processes. At high doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms, and it may accumulate in certain tissues depending on its affinity for specific transporters . The distribution of the compound within the body influences its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, mitochondria, or other organelles, where it exerts its biochemical effects . The localization of the compound within cells can influence its activity and function, as well as its interactions with other biomolecules.
properties
IUPAC Name |
2-(4-hydroxy-3,5-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(5-9(11)12)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINPNKCWFHYQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588001 | |
| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1989-73-7 | |
| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

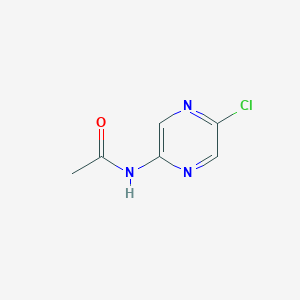
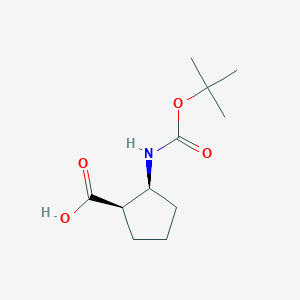
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)
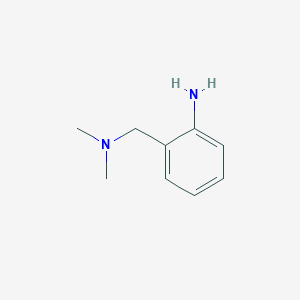
![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)

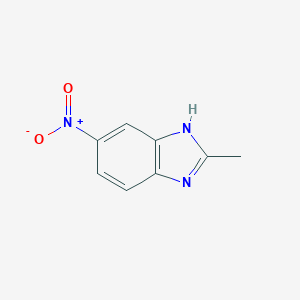
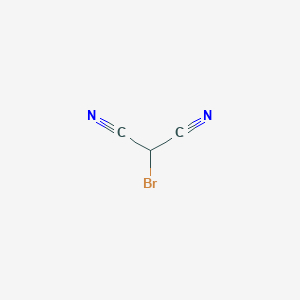

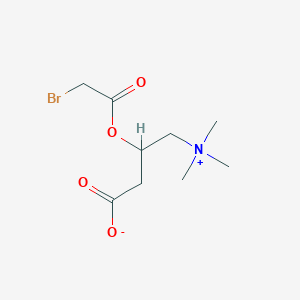

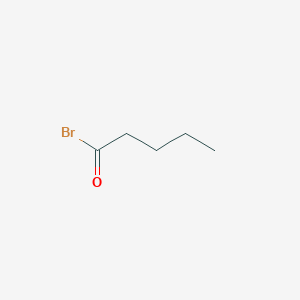
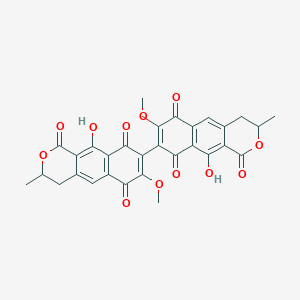
![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)